molecular formula C8H8N2S2 B2942501 1-(thiophen-2-ylmethyl)-1H-imidazole-2-thiol CAS No. 88089-77-4

1-(thiophen-2-ylmethyl)-1H-imidazole-2-thiol

Cat. No. B2942501
CAS RN: 88089-77-4
M. Wt: 196.29
InChI Key: LUZIZYOYWXEFRG-UHFFFAOYSA-N
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Description

“1-(thiophen-2-ylmethyl)-1H-imidazole-2-thiol” is a compound that belongs to the class of organic compounds known as imidazoles . Imidazoles are compounds containing an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms and three carbon atoms . Thiophene is a five-membered ring consisting of four carbon atoms and a sulfur atom . The compound “1-(thiophen-2-ylmethyl)-1H-imidazole-2-thiol” is likely to have properties similar to other imidazole and thiophene derivatives .


Molecular Structure Analysis

The molecular structure of “1-(thiophen-2-ylmethyl)-1H-imidazole-2-thiol” would be expected to feature the characteristic five-membered imidazole ring and the five-membered thiophene ring . The exact structure would depend on the specific arrangement and bonding of these rings, which is not specified in the current literature.

Scientific Research Applications

Pharmaceutical Research

Thiophene derivatives have been shown to possess various biological activities, including anti-inflammatory and serotonin antagonist properties. These compounds are being explored for therapeutic applications in conditions such as Alzheimer’s disease .

Material Science

Thiophene and its derivatives are key components in the development of organic semiconductors due to their electron-rich properties. They are used in the synthesis of materials for electronic devices .

Chemical Synthesis

Thiophene compounds are involved in complex chemical reactions, including sulfuration/annulation processes that lead to the formation of new organic structures, which are essential in synthetic chemistry .

Antimicrobial Applications

Some thiophene derivatives have been synthesized for their potential antimicrobial properties, which could lead to new treatments for bacterial infections .

Future Directions

The future directions for research on “1-(thiophen-2-ylmethyl)-1H-imidazole-2-thiol” could include further investigation into its synthesis, properties, and potential applications. Given the known biological activity of many imidazole and thiophene derivatives, this compound could be of interest in the development of new drugs or other bioactive compounds .

Mechanism of Action

Target of Action

Compounds containing the imidazole moiety, such as this one, are known to interact with a broad range of biological targets . For instance, some imidazole derivatives show activity against serine/threonine-protein kinase Chk1 , which plays a crucial role in cell cycle regulation and DNA damage response.

Mode of Action

Imidazole derivatives are known for their broad range of chemical and biological properties . They can interact with their targets in various ways, leading to changes in cellular processes. For instance, some imidazole derivatives can inhibit the activity of certain enzymes, thereby altering the biochemical pathways within the cell .

Biochemical Pathways

They have been reported to exhibit antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . These diverse biological activities suggest that imidazole derivatives can interact with multiple targets and pathways.

Pharmacokinetics

Imidazole derivatives are generally known for their high solubility in water and other polar solvents , which can influence their bioavailability and distribution within the body.

Result of Action

Given the wide range of biological activities associated with imidazole derivatives , it can be inferred that this compound may have diverse effects at the molecular and cellular levels, depending on its specific targets and mode of action.

Action Environment

The action, efficacy, and stability of 1-(thiophen-2-ylmethyl)-1H-imidazole-2-thiol can be influenced by various environmental factors. For instance, the presence of this compound in a base electrolyte can dramatically improve the capacity retention of a high voltage Li-ion cell . This suggests that the compound’s action can be significantly influenced by its environment.

properties

IUPAC Name

3-(thiophen-2-ylmethyl)-1H-imidazole-2-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2S2/c11-8-9-3-4-10(8)6-7-2-1-5-12-7/h1-5H,6H2,(H,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUZIZYOYWXEFRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CN2C=CNC2=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(thiophen-2-ylmethyl)-1H-imidazole-2-thiol

Synthesis routes and methods I

Procedure details

A mixture of 33.6 g (0.3 mol) thiophene-2-carboxaldehyde, 39.9 g (0.3 mol) aminoacetaldehyde diethyl acetal, 0.3 g of 4-toluenesulfonic acid (TsOH) and 200 ml ethanol is placed in a 500 ml flask and heated to reflux. After 2 hours, the reaction is concentrated and the residue dissolved in 250 ml ethanol. Solid NaBH4 (12.5 g, 0.33 mol) is added in small portions. The reaction is refluxed for 11/2 hours, cooled to room temperature and poured into cold water. The product is extracted into CH2Cl2 (2×250 ml). After drying (Na2SO4) and concentration, 66.7 g crude product is obtained as a pale yellow oil. 22.9 g (0.1 mol) of the crude amine is placed in a 500 ml flask along with 11.7 g (0.12 mol) KSCN, 150 ml ethanol, 40 ml water and 15 ml concentrated hydrochloric acid. After refluxing for 5 hours, the reaction is poured onto 1 liter of ice water. The white crystals are collected and dried to give 12.0 g (61%) product, mp 128°-130° C. (EtOH).
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
33.6 g
Type
reactant
Reaction Step Two
Quantity
39.9 g
Type
reactant
Reaction Step Two
Quantity
0.3 g
Type
catalyst
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two
Name
Quantity
12.5 g
Type
reactant
Reaction Step Three
[Compound]
Name
amine
Quantity
22.9 g
Type
reactant
Reaction Step Four
Name
Quantity
11.7 g
Type
reactant
Reaction Step Four
Quantity
15 mL
Type
reactant
Reaction Step Four
Name
Quantity
40 mL
Type
solvent
Reaction Step Four
Quantity
150 mL
Type
solvent
Reaction Step Four
[Compound]
Name
ice water
Quantity
1 L
Type
reactant
Reaction Step Five
Yield
61%

Synthesis routes and methods II

Procedure details

Under a blanket of nitrogen, 11.3 g (0.1 mol) 2-aminomethylthiophene is added to 19.6 g (0.11 mol) 1,1'-thiocarbonyldiimidazole in 200 ml anhydrous toluene at 0° C. the reaction is held at 0° C. for 4 hours. Then 10.5 g (0.1 mol) aminoacetaldehyde dimethyl acetal is added and the reaction is warmed at 80° C. for 2 hours. The toluene is removed and the residue dissolved in 100 ml ethanol, 15 ml water and 15 ml concentrated HCl. The mixture is refluxed 5 hours, cooled and poured into 1 L ice. After recrystallization (1/1 EtOH/H2O) the desired product is obtained as white shiny crystals, mp 128°-130° C.
Quantity
11.3 g
Type
reactant
Reaction Step One
Quantity
19.6 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

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